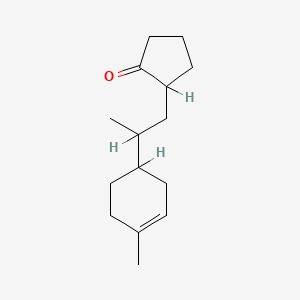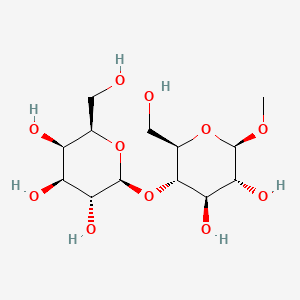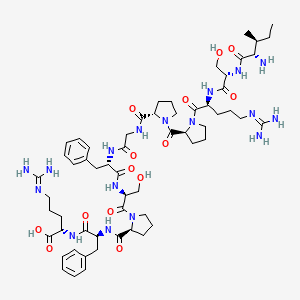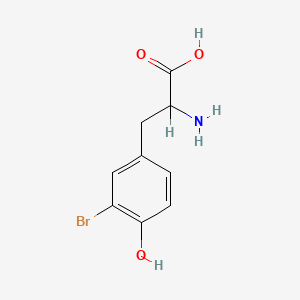
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is a useful research compound. Its molecular formula is C14H21N5O6S and its molecular weight is 387.41 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Capacity Assays
The ABTS/PP decolorization assay, involving 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radicals, is a widely used method to assess antioxidant capacity. The specificity of the reaction pathway for certain antioxidants and its implications for accurately comparing antioxidant capabilities highlight the complexity of utilizing this assay across different antioxidant systems. This approach has been critically evaluated for its ability to measure the total antioxidant capacity, emphasizing the need for further exploration of its application and relevance to tracking changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).
Removal of Persistent Organic Pollutants
The review on the contamination and removal of sulfamethoxazole, a persistent organic pollutant, using cleaner techniques like adsorption and advanced oxidation processes highlights the ongoing challenges and technological advances in addressing environmental contamination. This work underscores the importance of developing sustainable and cost-effective removal technologies to mitigate the impact of such pollutants on ecosystems (Prasannamedha et al., 2020).
Synthesis and Biological Applications of Thiazolidines
Thiazolidines, containing sulfur and nitrogen in their structure, exhibit a broad range of biological properties, including anticancer, antimicrobial, and antioxidant activities. This review article discusses the synthetic approaches, pharmacological activities, and the potential of thiazolidine derivatives in drug development, highlighting their therapeutic and pharmaceutical significance (Sahiba et al., 2020).
Environmentally Friendly Electrolyte for Industrial Cleaning
Sulfamic acid, an environmentally friendly alternative to more hazardous acids, is utilized for industrial cleaning and corrosion inhibition. This mini-review discusses its applications and advantages over traditional cleaning agents, emphasizing its role in promoting safer industrial practices (Verma & Quraishi, 2022).
Propriétés
Numéro CAS |
971-74-4 |
|---|---|
Nom du produit |
3-(2-aminoethyl)-1H-indol-5-ol; 2-amino-3-methyl-4H-imidazol-5-one; sulfuric acid |
Formule moléculaire |
C14H21N5O6S |
Poids moléculaire |
387.41 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1H-indol-5-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
Clé InChI |
WFZKRNIMSVDNBU-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
SMILES canonique |
CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



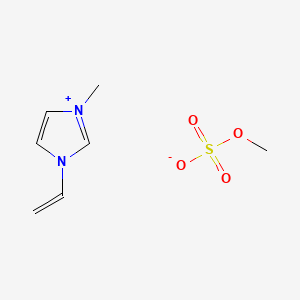
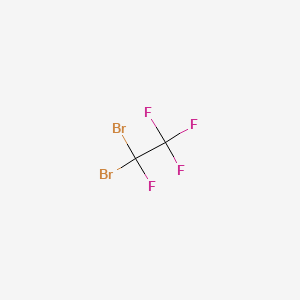
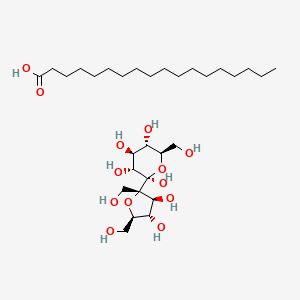
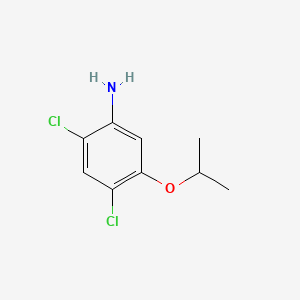
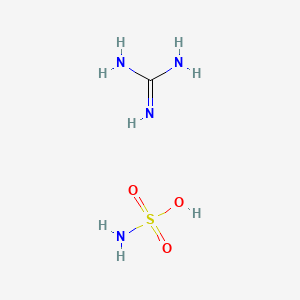
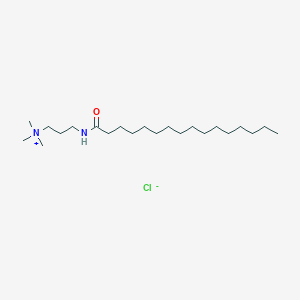
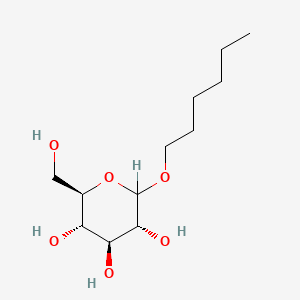
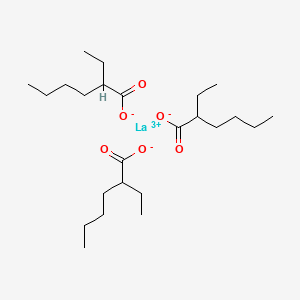
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)

